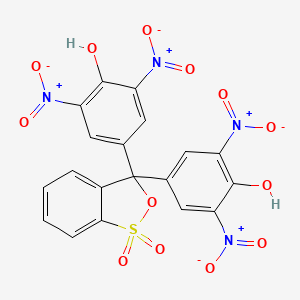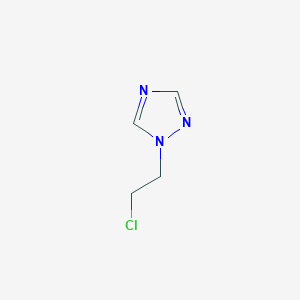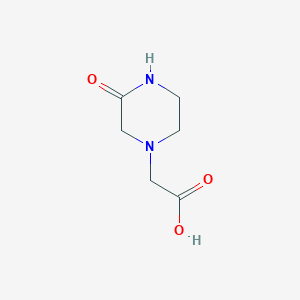
Tetranitrophenolsulfonphthalein
説明
Tetranitrophenolsulfonphthalein is a chemical compound with the molecular formula C19H10N4O13S . It appears as a white or yellowish crystalline powder . The compound has a molecular weight of 534.37 and a melting point of 205-210℃ . It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents and ammonia .
Molecular Structure Analysis
The molecular structure of a compound like Tetranitrophenolsulfonphthalein can be analyzed using various techniques such as X-ray diffraction studies . Tools like MolView can also be used to visualize the 3D structure of the molecule .Physical And Chemical Properties Analysis
Tetranitrophenolsulfonphthalein has a molecular weight of 534.37 and a melting point of 205-210℃ . It appears as a white or yellowish crystalline powder . More detailed physical and chemical properties can be analyzed using various techniques .科学的研究の応用
1. pH Sensor in Hybrid Materials
Tetranitrophenolsulfonphthalein, as a member of the Sulfonephthalein family, has been studied for its effectiveness as a pH sensor in hybrid materials. In a study conducted by Pastore et al. (2021), the behavior of pH indicators, including Sulfonephthalein dyes, was investigated in organically modified silicate (OrMoSil) polymer matrices. This research highlighted the potential of these materials for pH measurement, particularly in acidic soils (Pastore et al., 2021).
2. Synthesis of Phthalocyanine Polymers
Research by Bıyıklıoğlu and Kantekin (2008) explored the synthesis of metallophthalocyanines, which are closely related to Tetranitrophenolsulfonphthalein. These polymers have applications in areas such as photodynamic therapy for cancer and have been studied for their electronic and photochemical properties (Bıyıklıoğlu & Kantekin, 2008).
3. Organic Anion Transport in Kidneys
A study by Itagaki et al. (2003) on phenolsulfonphthalein, a compound related to Tetranitrophenolsulfonphthalein, investigated its role in testing renal function. The research focused on the excretion mechanism of phenolsulfonphthalein, which is crucial for understanding organic anion transport in the kidneys (Itagaki et al., 2003).
4. Photocatalytic Activity in Wastewater Treatment
A study by Mohamed and Youssef (2017) demonstrated the use of sulfonated phthalocyanine derivatives, similar to Tetranitrophenolsulfonphthalein, in photocatalytic activities. This research is particularly relevant to environmental applications, such as wastewater treatment, showcasing the potential of these compounds in removing pollutants (Mohamed & Youssef, 2017).
5. Corrosion Control in Industrial Applications
Tetranitro cobalt phthalocyanine, closely related to Tetranitrophenolsulfonphthalein, has been used as a corrosion inhibitor in industrial applications. A study by Sarvajith et al. (2019) explored its use in controlling corrosion of mild steel in acidic environments, highlighting its potential in material science and engineering (Sarvajith et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-[3-(4-hydroxy-3,5-dinitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N4O13S/c24-17-12(20(26)27)5-9(6-13(17)21(28)29)19(11-3-1-2-4-16(11)37(34,35)36-19)10-7-14(22(30)31)18(25)15(8-10)23(32)33/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYIJZCRINGEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-])C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N4O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866633 | |
| Record name | 3,3-Bis(4-hydroxy-3,5-dinitrophenyl)-2,1lambda~6~-benzoxathiole-1,1(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranitrophenolsulfonphthalein | |
CAS RN |
57564-54-2 | |
| Record name | Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dinitro-, S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetranitrophenolsulfonphthalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















